

# Early-Phase Clinical Trial Data for SUVN-911: A Technical Overview

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |          |
|----------------|----------|
| Compound Name: | SUVN-911 |
| Cat. No.:      | B2948740 |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**SUVN-911**, also known as Ropanicant, is a novel, potent, and selective  $\alpha 4\beta 2$  nicotinic acetylcholine receptor (nAChR) antagonist under development by Suven Life Sciences for the treatment of Major Depressive Disorder (MDD).<sup>[1][2]</sup> Preclinical studies have indicated its potential for a rapid onset of action and a favorable side-effect profile compared to existing antidepressant therapies.<sup>[3]</sup> This technical guide provides a comprehensive summary of the available data from early-phase clinical trials, focusing on pharmacokinetics, safety, and preliminary efficacy, along with detailed experimental protocols and a visualization of its proposed mechanism of action.

## Mechanism of Action

**SUVN-911** is a selective antagonist of the  $\alpha 4\beta 2$  nicotinic acetylcholine receptor.<sup>[4]</sup> Preclinical models suggest that by antagonizing this receptor, **SUVN-911** leads to an increase in the levels of key neurotransmitters implicated in mood regulation. Oral administration of Ropanicant in animal models has been shown to significantly increase levels of serotonin and brain-derived neurotrophic factor (BDNF) in the cortex.<sup>[1][2][5][6]</sup> This modulation of neurotrophic and serotonergic pathways is believed to be the primary mechanism driving its antidepressant effects.



[Click to download full resolution via product page](#)

Proposed mechanism of action for **SUVN-911**.

## Phase 1 Clinical Trials: Safety, Tolerability, and Pharmacokinetics

Two Phase 1 studies (NCT03155503 and NCT03551288) were conducted to evaluate the safety, tolerability, and pharmacokinetics of **SUVN-911** in healthy adult and elderly subjects.[\[1\]](#)  
[\[7\]](#)

## Experimental Protocols

Study 1 (NCT03155503): This was a randomized, double-blind, placebo-controlled, first-in-human study in healthy male subjects.[\[1\]](#)[\[7\]](#) The study consisted of two parts: a single ascending dose (SAD) component and a multiple ascending dose (MAD) component.[\[1\]](#)[\[7\]](#) In the SAD portion, subjects received single oral doses of 0.5, 6, 15, 30, and 60 mg of Ropanicant.[\[1\]](#)[\[7\]](#) In the MAD portion, subjects received daily oral doses of 15, 30, and 45 mg for 14 days.[\[1\]](#)[\[7\]](#)

Study 2 (NCT03551288): This study evaluated the effect of food, sex, and age on the pharmacokinetics of a single 30 mg oral dose of Ropanicant.[\[1\]](#)[\[7\]](#)

Pharmacokinetic Analysis: The concentration of **SUVN-911** in human plasma and urine was determined using a validated Ultra high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method.[7]



[Click to download full resolution via product page](#)

Workflow for the Phase 1 clinical trials of **SUVN-911**.

## Data Presentation

Table 1: Summary of Phase 1 Safety and Pharmacokinetic Findings

| Parameter                               | Finding                                                                                                    | Citation |
|-----------------------------------------|------------------------------------------------------------------------------------------------------------|----------|
| Safety and Tolerability                 | Single doses up to 60 mg and multiple doses up to 45 mg once daily were safe and well-tolerated.           | [1][7]   |
| Most Frequent Adverse Events            | Headache and nausea.                                                                                       | [1]      |
| Pharmacokinetics (Dose Proportionality) | Exposures were more than dose-proportional following single and multiple administrations.                  | [1]      |
| Accumulation (Multiple Dosing)          | On day 14 compared to day 1, there was a 1.5- to 2.5-fold higher Cmax and a 1.6- to 4.0-fold higher AUC.   | [1]      |
| Effect of Sex                           | In female adults compared to male adults, a 64% higher AUC and a 26% higher Cmax were observed.            | [1]      |
| Effect of Food and Age                  | Plasma exposures were comparable in fasted versus fed conditions and in adult versus elderly subjects.     | [1]      |
| Elimination                             | Urinary excretion of unchanged Ropanicant was low, indicating it is not a significant elimination pathway. | [1]      |

## Phase 2a Clinical Trial: Proof-of-Concept in MDD

A Phase 2a, multicenter, randomized, open-label, parallel-group, fixed-dose study (NCT06126497) was conducted to assess the safety, tolerability, and efficacy of Ropanicant in patients with moderate to severe Major Depressive Disorder.[4][8]

## Experimental Protocol

Patient Population: The study enrolled 41 patients who met the Diagnostic and Statistical Manual of Mental Disorders, Fifth Edition (DSM-5) criteria for MDD without psychotic features. [4] The baseline Montgomery-Asberg Depression Rating Scale (MADRS) score for patients entering the study was 32.1, indicating moderate to severe depression.[4][6]

Treatment Regimens: Patients were randomized in a 1:1:1 ratio to one of three treatment groups for two weeks:[4]

- 45 mg once a day
- 30 mg twice a day
- 45 mg twice a day

Primary and Secondary Objectives: The primary objective was to evaluate the safety and tolerability of Ropanicant in patients with MDD.[4][8] The secondary objective was to assess efficacy by measuring the change from baseline in the MADRS total score at Week 2.[4][8]

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Safety, Tolerability, and Pharmacokinetics of Ropanicant (SUVN-911), a Novel Alpha4 Beta2 Nicotinic Acetylcholine Receptor ( $\alpha 4\beta 2$  nAChR) Antagonist, in Healthy Adult and Elderly Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ropanicant (SUVN-911), an  $\alpha 4\beta 2$  nicotinic acetylcholine receptor antagonist intended for the treatment of depressive disorders: pharmacological, behavioral, and neurochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. suven.com [suven.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Suven Life Sciences Announces Positive Topline Results from Phase-2A Proof-Of-Concept Signal Detection Open Label Study of Ropanicant (Suvn-911) for the Treatment of Moderate to Severe Major Depressive Disorder | MarketScreener India [in.marketscreener.com]
- 7. researchgate.net [researchgate.net]
- 8. expresspharma.in [expresspharma.in]
- To cite this document: BenchChem. [Early-Phase Clinical Trial Data for SUVN-911: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2948740#early-phase-clinical-trial-data-for-suvn-911\]](https://www.benchchem.com/product/b2948740#early-phase-clinical-trial-data-for-suvn-911)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)